molecular formula C18H21NO3 B5136558 N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide

N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No. B5136558
M. Wt: 299.4 g/mol
InChI Key: MXHLQPZQZDZVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders.

Mechanism of Action

N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide acts as a competitive antagonist of the dopamine D4 receptor, inhibiting the binding of dopamine and blocking downstream signaling pathways. This leads to a decrease in dopamine-mediated neurotransmission, which is thought to be involved in the pathophysiology of several neurological and psychiatric disorders.
Biochemical and physiological effects:
Studies have shown that N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide can modulate several neurotransmitter systems in the brain, including dopamine, glutamate, and GABA. It has been shown to reduce the release of dopamine in the prefrontal cortex, which is thought to be involved in the cognitive deficits observed in schizophrenia and ADHD. Additionally, N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to decrease the reinforcing effects of drugs of abuse, suggesting its potential as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more precise investigation of the role of this receptor in various physiological and pathological processes. However, one limitation is that it can be difficult to interpret the results of experiments using N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide due to the complex interactions between different neurotransmitter systems in the brain.

Future Directions

Further research is needed to fully understand the potential therapeutic applications of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in various neurological and psychiatric disorders. Some possible future directions include investigating the effects of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide on other neurotransmitter systems, such as serotonin and norepinephrine, and exploring its potential as a treatment for other disorders, such as depression and anxiety. Additionally, more research is needed to determine the optimal dosing and administration of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide in clinical settings.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 3,5-dimethylphenyl isocyanate with 2-(4-methoxyphenoxy)propan-1-ol in the presence of a base catalyst. The resulting product is purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-9-13(2)11-15(10-12)19-18(20)14(3)22-17-7-5-16(21-4)6-8-17/h5-11,14H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHLQPZQZDZVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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